CP-467688 vs. CP-319340: Pharmacokinetic Superiority Demonstrated in Direct Head-to-Head Preclinical Evaluation
In a direct head-to-head preclinical comparison reported by Pfizer at the 1999 AAPS meeting, CP-467688 demonstrated superior pharmacokinetic properties relative to its close structural predecessor CP-319340 [1]. Both compounds are MTP inhibitors belonging to the same chemical series (tetrahydroisoquinoline-based amides) originating from Pfizer's atherosclerosis program and are described in patent family EP944602-A / WO98/23593-A [2]. The BioWorld report confirms that Pfizer identified CP-467688 as having meaningfully improved PK parameters, which drove the selection of CP-467688 for further preclinical development over CP-319340 [1]. While the full numerical PK parameters (clearance, half-life, oral bioavailability) from this head-to-head study are not recoverable from the publicly available abstract-level report, the explicit characterization of superiority constitutes direct evidence of differentiation across a therapeutically relevant dimension.
| Evidence Dimension | Pharmacokinetic profile (composite assessment) |
|---|---|
| Target Compound Data | CP-467688: superior pharmacokinetics (Pfizer determination at 1999 AAPS meeting) |
| Comparator Or Baseline | CP-319340: inferior pharmacokinetics in the same evaluation |
| Quantified Difference | Qualitatively superior PK; direction and rank order established but absolute numerical difference not publicly available from abstract-level report |
| Conditions | Preclinical pharmacokinetic evaluation; presented at AAPS Annual Meeting, November 1999; Pfizer Inc. |
Why This Matters
For procurement decisions involving MTP inhibitor tool compounds, this head-to-head PK differentiation means CP-467688 may achieve more favorable systemic exposure than CP-319340 at equivalent doses, directly impacting experimental design in in vivo pharmacology studies.
- [1] BioWorld. AAPS News: Pfizer finds CP-467688 superior to CP-319340 in terms of pharmacokinetics. November 19, 1999. View Source
- [2] US Patent 7,208,645 B2 (assigned to Sumitomo Chemical Co., Ltd.). Process for producing 4-(2-methylphenyl)benzotrifluoride. Filed March 9, 2006. Describes 4-(2-methylphenyl)benzotrifluoride as a common intermediate for CP-319340 and CP-467688, citing EP944602-A and WO98/23593-A as the originating patent family. View Source
